molecular formula C9H14N2 B571952 1-(5-Methylpyridin-2-yl)propan-1-amine CAS No. 1210514-03-6

1-(5-Methylpyridin-2-yl)propan-1-amine

Cat. No.: B571952
CAS No.: 1210514-03-6
M. Wt: 150.225
InChI Key: ZJGCRAJCKXIEKQ-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methyl-2-pyridine with a suitable alkylating agent, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

  • 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
  • 5-Methyl-2-pyridinecarboxaldehyde
  • 5-Methyl-2-pyridinecarboxylic acid

Uniqueness: 1-(5-Methylpyridin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl group at the 5-position of the pyridine ring and the propan-1-amine side chain contribute to its unique properties compared to other pyridine derivatives .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8(10)9-5-4-7(2)6-11-9/h4-6,8H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGCRAJCKXIEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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